(5-Methyl-3-phenyl-4-isoxazolyl)methylamine chemical properties
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine chemical properties
An In-depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Properties, Synthesis, and Applications
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid conformation make it a privileged scaffold, capable of engaging with a wide range of biological targets. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The compound (5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a key exemplar of this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and its applications for researchers in drug discovery and chemical development.
Core Chemical & Physical Properties
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a solid organic compound whose identity is defined by a unique set of physical and chemical characteristics.[4] A thorough understanding of these properties is fundamental for its handling, characterization, and application in synthetic chemistry.
Identifiers and Molecular Structure
-
IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[5]
-
Synonyms: (5-Methyl-3-phenylisoxazol-4-yl)methanamine, 5-Methyl-3-phenylisoxazole-4-methanamine[5]
-
CAS Number: 306935-01-3[5]
The structure features a central isoxazole ring substituted at the 3-position with a phenyl group, the 5-position with a methyl group, and the 4-position with a methylamine group. This arrangement dictates its reactivity and potential for forming more complex derivatives.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. Note that some data points are based on predictions and available information for closely related structures, as comprehensive experimental data for this specific molecule is not always publicly documented.
| Property | Value | Source / Notes |
| Appearance | Solid | [4] |
| Molecular Weight | 188.23 g/mol | [4][5][6] |
| Molecular Formula | C₁₁H₁₂N₂O | [4][6] |
| SMILES String | Cc1onc(-c2ccccc2)c1CN | [4] |
| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | [4] |
| InChI | 1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | [4] |
| Evaporation Rate | Not applicable (Solid) | [6] |
| Flash Point | Not applicable | [4] |
Synthesis and Methodologies
The synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine can be logically achieved from its corresponding carboxylic acid precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This transformation is a staple in organic synthesis, involving the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom (a Hofmann, Curtius, or Schmidt rearrangement) or, more directly, via reduction of an intermediate amide. The latter approach provides a reliable and high-yielding pathway.
The precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, can be synthesized by treating the corresponding ethyl ester with sodium hydroxide, followed by acidification.[7] The ethyl ester itself is formed from the reaction of benzaldehyde oxime and ethyl acetoacetate.[7][8]
Proposed Synthetic Workflow
The following diagram illustrates a robust, two-step protocol for the synthesis of the target amine from its carboxylic acid precursor.
Caption: Synthetic Pathway for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide
-
Activation of Carboxylic Acid: To a solution of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride intermediate, which is susceptible to nucleophilic attack.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (excess).
-
Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of 5-Methyl-3-phenylisoxazole-4-carboxamide to the Target Amine
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Addition of Amide: Dissolve the 5-Methyl-3-phenylisoxazole-4-carboxamide (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ is critical; it is a powerful reducing agent capable of reducing the highly stable amide functional group directly to an amine.
-
Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser quench): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This self-validating quenching procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate in vacuo to yield the crude (5-Methyl-3-phenyl-4-isoxazolyl)methylamine.
-
Purify via column chromatography or distillation under reduced pressure to obtain the final product.
Applications in Research and Development
The title compound is not typically an end-product but rather a crucial intermediate. Its primary amine functionality provides a reactive handle for elaboration into a wide array of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[9]
The isoxazole core is present in numerous FDA-approved drugs, highlighting its importance.[3] For instance, the structurally related 5-methyl-3-phenyl-4-isoxazolyl moiety is the core of the penicillinase-resistant antibiotic Oxacillin.[10] Derivatives are also investigated for antidiabetic,[11] anticancer, and anti-inflammatory activities.[2][3]
Caption: Potential Application Domains of the Target Compound.
Safety, Handling, and Storage
(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is classified as a hazardous substance and requires careful handling to avoid exposure.[6][12]
Hazard Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[6][12]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[6][12]
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]
Precautionary Measures and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European standard - EN 166).[6]
-
Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber, Neoprene).[6]
-
Skin and Body Protection: Wear a chemical-resistant lab coat or long-sleeved clothing.[6]
-
Respiratory Protection: If dusts or aerosols may be generated, use a certified particulate respirator.[6]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.
-
First Aid:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6][12]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][12]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a designated corrosives area.[13]
References
-
PubChem. Compound Summary: (5-Methyl-3-phenyl-4-isoxazolyl)methylamine. National Center for Biotechnology Information. [Link]
-
Thermo Scientific. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, 97%. Fisher Scientific. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+%. [Link]
-
Georganics. (5-Methyl-3-isoxazolyl)methylamine - High purity. [Link]
-
Chandra, Mahendra, M., Srikantamurthy, N., Jeyaseelan, S. J., & Raghava, K. B. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o896. [Link]
-
PubMed. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. [Link]
-
PubChem. Compound Summary: 5-Methyl-3-phenyl-4-isoxazolamine. National Center for Biotechnology Information. [Link]
-
El Mnabhi, B., Anouar, E. H., & Tber, Z. (2018). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
-
Chandra, Srikantamurthy, N., Jeyaseelan, G. J., Raghava, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o897. [Link]
-
Cheméo. Chemical Properties of Methylamine (CAS 74-89-5). [Link]
-
Włodarczyk, M., & Wujec, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5623. [Link]
-
ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
PubMed. [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION]. [Link]
-
Hu, J. K., et al. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. [Link]
-
Esmaeilpour, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Chemistry, 4(4), 1361-1372. [Link]
-
Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Fisher Scientific. (5-Methyl-3-isoxazolyl)methylamine, 97+%, Thermo Scientific™. [Link]
-
ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]
Sources
- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (5-methyl-3-phenyl-4-isoxazolyl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
